molecular formula C23H18N4O3S2 B6553262 2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040666-87-2

2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Numéro de catalogue: B6553262
Numéro CAS: 1040666-87-2
Poids moléculaire: 462.5 g/mol
Clé InChI: VSZXCGUDLNKZJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one family, a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in anti-infective and enzyme inhibition applications . Its structure features a thienopyrimidinone core substituted at position 2 with a sulfanyl-linked 3-(4-methoxyphenyl)-1,2,4-oxadiazole moiety and at position 3 with a 4-methylphenyl group. The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity to biological targets due to its electron-withdrawing properties and planar geometry .

Synthesis typically involves multi-step protocols:

Core Formation: Cyclization of thiophene precursors (e.g., methyl 3-amino-5-substituted thiophene-2-carboxylate) with DMF-DMA to form intermediates like 3-dimethylaminomethylidene-amino derivatives .

Functionalization: Substitution at position 2 with sulfanyl-containing groups via nucleophilic displacement or coupling reactions. highlights challenges in alternative routes (e.g., failed condensation with 3-methoxybenzyl amine), emphasizing the need for optimized conditions .

Propriétés

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c1-14-3-7-16(8-4-14)27-22(28)20-18(11-12-31-20)24-23(27)32-13-19-25-21(26-30-19)15-5-9-17(29-2)10-6-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZXCGUDLNKZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Properties

Compound Name Core Structure Substituents (Position) Key Activity/Findings Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one 2: [3-(4-MeOPh)-1,2,4-oxadiazole]-CH₂S; 3: 4-MePh TRPA1 inhibition (patented)
7-((2-Methylphenyl)thio)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (7b) Pyrrolo[3,2-d]pyrimidin-4-one 7: 2-MePhS; no oxadiazole Moderate kinase inhibition (IC₅₀ = 1.2 µM)
3-Allyl-2-[(3,5-dimethylisoxazol-4-yl)methyl]sulfanyl-5-(4-MePh)thieno[2,3-d]pyrimidin-4-one Thieno[2,3-d]pyrimidin-4-one 2: Isoxazole-CH₂S; 3: allyl; 5: 4-MePh Anticancer (GI₅₀ = 8.5 µM, HCT-116)
4-(4-Piperidinophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidin-5-one 4: 4-piperidinophenyl; 2: thioxo Antidiabetic (α-glucosidase IC₅₀ = 12 µM)

Key Observations:

Core Flexibility: Thieno[3,2-d]pyrimidin-4-one derivatives (e.g., target compound) exhibit higher solubility compared to chromeno-pyrimidines due to reduced aromatic stacking . Pyrrolo[3,2-d]pyrimidin-4-one analogues (e.g., 7b) show lower metabolic stability than oxadiazole-containing derivatives, likely due to the absence of electron-withdrawing groups .

Substituent Impact :

  • Position 2 : Sulfanyl-linked heterocycles (1,2,4-oxadiazole in the target compound vs. isoxazole in ) enhance target affinity. The 4-methoxyphenyl group in the target compound improves pharmacokinetics by reducing CYP450-mediated oxidation .
  • Position 3 : 4-Methylphenyl substitution (target compound) confers higher lipophilicity (clogP = 3.8) compared to allyl-substituted analogues (clogP = 2.9), influencing membrane permeability .

Biological Activity: The target compound’s TRPA1 inhibition (patented by Boehringer Ingelheim) is attributed to its oxadiazole moiety, which mimics endogenous ligands’ hydrogen-bonding patterns . In contrast, chromeno-pyrimidines with thioxo groups exhibit distinct enzyme inhibition profiles (e.g., α-glucosidase) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.